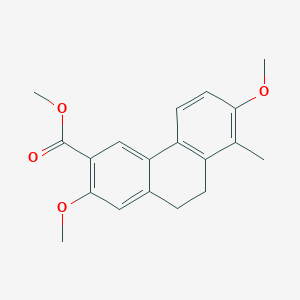
Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate: is a synthetic organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with three fused benzene rings, known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7-dimethoxyphenanthrene and methyl iodide.
Methylation: The first step involves the methylation of 2,7-dimethoxyphenanthrene using methyl iodide in the presence of a strong base like potassium carbonate.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride to obtain the dihydrophenanthrene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated phenanthrene derivatives.
Scientific Research Applications
Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antioxidant properties. Researchers investigate its ability to inhibit cancer cell proliferation and its role in modulating oxidative stress.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions between phenanthrene derivatives and biological macromolecules like proteins and DNA.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Mechanism of Action
The mechanism of action of Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2,7-Dimethoxy-3-methyl-9,10-dihydrophenanthrene-1,4-dione
- 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene
- 2,6-Dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
Comparison:
- Unique Structural Features: Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate has a unique carboxylate group at the 3-position, which distinguishes it from other similar compounds.
- Biological Activity: The presence of the carboxylate group may enhance its solubility and interaction with biological targets, potentially leading to improved biological activity compared to other phenanthrene derivatives .
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate |
InChI |
InChI=1S/C19H20O4/c1-11-13-6-5-12-9-18(22-3)16(19(20)23-4)10-15(12)14(13)7-8-17(11)21-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
IOOAXSBYVWFLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=CC(=C(C=C32)C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















